N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine: is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system containing both pyridine and pyrimidine rings. This unique structure contributes to its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide with appropriate reagents under controlled conditions . The reaction typically requires a nitrogen-flushed reactor system and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactor systems, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .
Scientific Research Applications
N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other proteins . This interaction can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug with a similar pyridopyrimidine core.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Piritrexim: An antifolate with antitumor properties.
Uniqueness
N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities. Unlike some analogues, it does not inhibit histamine metabolism, reducing the potential risk of side effects .
Properties
Molecular Formula |
C18H22N8 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H22N8/c1-13-21-15-12-19-6-4-14(15)17(22-13)26-10-8-25(9-11-26)16-5-7-20-18(23-16)24(2)3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
KIZLXJDHBXSQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)N(C)C |
Origin of Product |
United States |
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